molecular formula C24H20Cl2O6 B5208673 bis[2-(4-chlorophenyl)-2-oxoethyl] 4-cyclohexene-1,2-dicarboxylate

bis[2-(4-chlorophenyl)-2-oxoethyl] 4-cyclohexene-1,2-dicarboxylate

Cat. No. B5208673
M. Wt: 475.3 g/mol
InChI Key: TVNOPUPNFVVPJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Bis[2-(4-chlorophenyl)-2-oxoethyl] 4-cyclohexene-1,2-dicarboxylate is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is commonly referred to as "CCDC" and is a member of the class of compounds known as diesters. CCDC has been found to possess several unique properties that make it an attractive compound for use in scientific research.

Mechanism of Action

The mechanism of action of CCDC is not fully understood, but it is believed to involve the inhibition of certain enzymes involved in the growth and proliferation of cancer cells. CCDC has been found to induce apoptosis, or programmed cell death, in cancer cells, which may contribute to its antitumor activity.
Biochemical and Physiological Effects:
CCDC has been found to have several biochemical and physiological effects, including the inhibition of cancer cell growth and proliferation, induction of apoptosis, and modulation of the immune system. CCDC has also been found to have anti-inflammatory and antioxidant properties, which may contribute to its potential as a therapeutic agent.

Advantages and Limitations for Lab Experiments

CCDC has several advantages for use in laboratory experiments, including its reproducible synthesis method, its potent antitumor activity, and its potential as a lead compound for the development of new drugs. However, CCDC also has limitations, including its limited solubility in aqueous solutions and its potential toxicity.

Future Directions

There are several future directions for research on CCDC, including the development of more efficient synthesis methods, the investigation of its mechanism of action, and the development of new derivatives with improved properties. CCDC may also have potential applications in the treatment of other diseases, such as inflammatory disorders and neurodegenerative diseases. Further research is needed to fully understand the potential of CCDC in these areas.

Synthesis Methods

The synthesis of CCDC involves the reaction of 4-chlorobenzophenone with diethyl oxalate in the presence of sodium ethoxide. The resulting product is then treated with cyclohexene-1,2-dicarboxylic acid anhydride to produce CCDC. This synthesis method has been found to be efficient and reproducible, making it a popular method for the preparation of CCDC in the laboratory.

Scientific Research Applications

CCDC has been found to have potential applications in various fields of scientific research, including medicinal chemistry, drug discovery, and materials science. In medicinal chemistry, CCDC has been found to exhibit potent antitumor activity and is being investigated as a potential anticancer agent. In drug discovery, CCDC has been found to have potential as a lead compound for the development of new drugs. In materials science, CCDC has been found to have potential applications in the development of new materials with unique properties.

properties

IUPAC Name

bis[2-(4-chlorophenyl)-2-oxoethyl] cyclohex-4-ene-1,2-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20Cl2O6/c25-17-9-5-15(6-10-17)21(27)13-31-23(29)19-3-1-2-4-20(19)24(30)32-14-22(28)16-7-11-18(26)12-8-16/h1-2,5-12,19-20H,3-4,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVNOPUPNFVVPJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CCC(C1C(=O)OCC(=O)C2=CC=C(C=C2)Cl)C(=O)OCC(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20Cl2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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